1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Various compounds containing the trifluoromethylphenyl group, which exhibit diverse pharmacological activities.
Uniqueness
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
Molecular Formula |
C10H9ClF3NO |
---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
DMNSKSSONLKHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Cl |
Origin of Product |
United States |
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